REACTION_CXSMILES
|
[BrH:1].N[C:3]1[S:4][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[N:6][N:7]=1.N([O-])=O.[Na+]>C(O)(=O)C.O>[Br:1][C:3]1[S:4][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[N:6][N:7]=1 |f:2.3|
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Name
|
|
Quantity
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67.5 mL
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Type
|
reactant
|
Smiles
|
Br
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Name
|
|
Quantity
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43 g
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Type
|
reactant
|
Smiles
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NC=1SC(=NN1)C(C)(C)C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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56 g
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Type
|
reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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with stirring over 60 minutes at 65°-75° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 20° C.
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Type
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EXTRACTION
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Details
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The organic layer was extracted into ether (2×300 ml)
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Type
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WASH
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Details
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washed with sodium bicarbonate solution until neutral and
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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FILTRATION
|
Details
|
The drying agent was filtered off
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
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CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=NN1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |